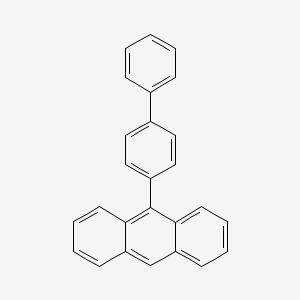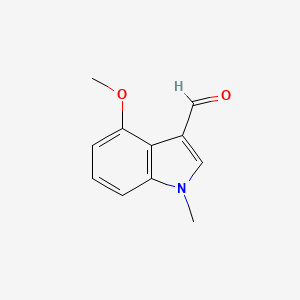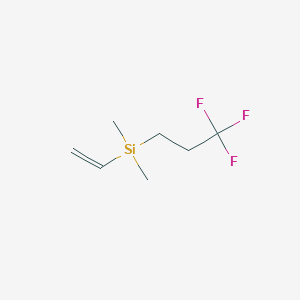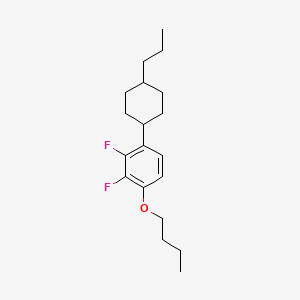
5-Chloro-3-iodo-2-methylaniline
概要
説明
5-Chloro-3-iodo-2-methylaniline is a chemical compound with the CAS Number: 1150617-63-2 . It has a molecular weight of 267.5 . It is a solid substance that is stored in a refrigerator .
Synthesis Analysis
The synthesis of anilines like 5-Chloro-3-iodo-2-methylaniline often involves ortho-and para-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis
The linear formula of 5-Chloro-3-iodo-2-methylaniline is C7H7ClIN . The molecular structure of this compound is determined by its formula and the arrangement of its atoms.Physical And Chemical Properties Analysis
5-Chloro-3-iodo-2-methylaniline is a solid at room temperature . It has a molecular weight of 267.5 . The compound is stored in a refrigerator .科学的研究の応用
Protein and Cell Membrane Iodination
5-Chloro-3-iodo-2-methylaniline, due to its halogenated nature, has potential utility in biochemical applications such as protein and cell membrane iodinations. Studies have explored halogenated compounds for iodinating proteins and cell membranes, which is crucial for studying protein functions and membrane dynamics. A sparingly soluble chloroamide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, has been shown to react rapidly with aqueous mixtures of iodide and proteins, suggesting that similar halogenated anilines could have analogous applications (Fraker & Speck, 1978).
Oxidative Dearomatization in Organic Synthesis
The compound has been implicated in oxidative dearomatization processes, a key step in synthetic organic chemistry that introduces complexity into aromatic compounds. Research involving similar halogenated anilines has shown their utility in regioselective dearomatization reactions, leading to novel organic compounds with potential applications in drug development and materials science (Quideau et al., 2005).
Environmental Toxicology
Halogenated anilines, including compounds similar to 5-Chloro-3-iodo-2-methylaniline, are widely used in the production of pesticides, dyes, and pharmaceuticals, necessitating studies on their environmental and health impacts. Research has been conducted on the nephrotoxic effects of haloanilines, indicating the importance of understanding the environmental fate and toxicological effects of such compounds (Hong et al., 2000).
Material Science Applications
In materials science, halogenated anilines are explored for their electronic properties, such as in the doping of conductive polymers. For instance, X-ray photoelectron spectroscopy studies have been used to determine doping levels in polyaniline, indicating the role of chlorine and iodine in modifying the material's conductive properties (Aldissi & Armes, 1992).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
5-chloro-3-iodo-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLVDQVRDDXAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646623 | |
| Record name | 5-Chloro-3-iodo-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870606-29-4 | |
| Record name | 5-Chloro-3-iodo-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
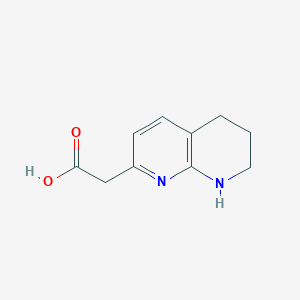
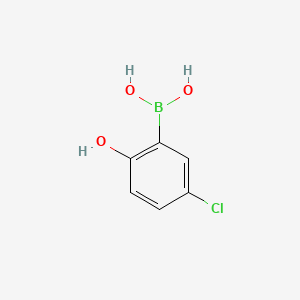

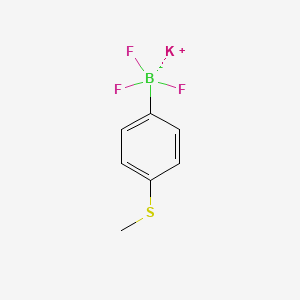

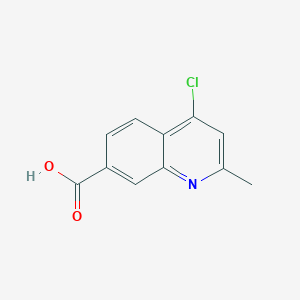
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)
